molecular formula C33H29FN6O2S2 B2360628 N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-59-7

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2360628
CAS No.: 362505-59-7
M. Wt: 624.75
InChI Key: FRVINYQUVLDECC-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a 1,2,4-triazole core substituted with fluorophenyl, methylphenyl, thiophen-2-yl, and pyrazolyl moieties. Its structural complexity allows for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets . The presence of sulfur-containing groups (e.g., sulfanyl and thiophene) may influence pharmacokinetic properties, including solubility and metabolic stability .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O2S2/c1-22-9-11-24(12-10-22)28-19-27(29-8-5-17-43-29)38-40(28)32(42)21-44-33-37-36-30(39(33)26-15-13-25(34)14-16-26)20-35-31(41)18-23-6-3-2-4-7-23/h2-17,28H,18-21H2,1H3,(H,35,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVINYQUVLDECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The compound’s structure comprises three primary domains:

  • 1,2,4-Triazole core with a 4-(4-fluorophenyl) substituent and a sulfanyl-linked pyrazoline moiety.
  • 4,5-Dihydro-1H-pyrazol-1-yl unit bearing 4-methylphenyl and thiophen-2-yl groups.
  • 2-Phenylacetamide side chain attached via a methylene bridge to the triazole ring.

Retrosynthetic disconnections suggest the following intermediates:

  • Intermediate A : 4-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazole-3-carbaldehyde.
  • Intermediate B : 2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]acetyl chloride.
  • Intermediate C : 2-Phenylacetic acid activated ester.

Synthesis of the 4,5-Dihydro-1H-pyrazol-1-yl Unit

The pyrazoline moiety is synthesized via a cyclocondensation reaction between a chalcone derivative and hydrazine hydrate.

Chalcone Precursor Preparation

A mixture of 4-methylacetophenone (1.0 eq) and thiophene-2-carboxaldehyde (1.1 eq) undergoes Claisen-Schmidt condensation in ethanol with 40% NaOH(aq) at 0–5°C for 6 h. The resulting chalcone is isolated in 78–85% yield after recrystallization from ethanol.

Pyrazoline Formation

The chalcone (1.0 eq) reacts with hydrazine hydrate (1.2 eq) in acetic acid under reflux (110°C, 8 h). The reaction is monitored by TLC (hexane:ethyl acetate, 3:1), and the product is precipitated by cooling, yielding 65–72% of 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.

Reaction Conditions Optimization
Parameter Optimal Value Impact on Yield
Solvent Acetic acid Maximizes cyclization
Temperature 110°C Completes in 8 h
Hydrazine Equiv 1.2 eq Prevents dihydropyrazole byproducts

Functionalization of the Pyrazoline Intermediate

The pyrazoline is converted to a reactive acetyl chloride for subsequent coupling.

Acetylation and Chlorination

  • Acetylation : Pyrazoline (1.0 eq) is treated with chloroacetyl chloride (1.5 eq) in dry DCM containing triethylamine (2.0 eq) at 0°C. After stirring for 3 h, the mixture yields 2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]acetyl chloride (Intermediate B) in 82% yield.
  • Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1) removes unreacted starting materials.

Assembly of the 1,2,4-Triazole Core

The triazole scaffold is constructed using a copper-catalyzed cycloaddition, adapted from methods reported for analogous systems.

Click Chemistry Approach

  • Azide Precursor : 4-Fluorophenyl azide (1.0 eq) is prepared from 4-fluoroaniline via diazotization with NaNO₂/HCl followed by reaction with NaN₃.
  • Alkyne Component : Propargyl alcohol (1.1 eq) is used as the dipolarophile.
  • Cycloaddition : The azide and alkyne react in t-BuOH:H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 h, yielding 4-(4-fluorophenyl)-1H-1,2,3-triazole in 89% yield.

Sulfur Incorporation

The triazole’s sulfanyl group is introduced via nucleophilic displacement:

  • Intermediate A Synthesis : 4-(4-Fluorophenyl)-1H-1,2,3-triazole (1.0 eq) reacts with Lawesson’s reagent (0.5 eq) in toluene at 80°C for 2 h, generating the thiol derivative in 75% yield.
  • Alkylation : Intermediate A (1.0 eq) couples with Intermediate B (1.05 eq) in DMF with K₂CO₃ (2.0 eq) at 50°C for 6 h. The product is isolated in 68% yield after aqueous workup.

Amidation and Final Coupling

The 2-phenylacetamide side chain is installed via a carbodiimide-mediated coupling.

Activation of 2-Phenylacetic Acid

2-Phenylacetic acid (1.2 eq) is treated with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in dry THF at 0°C for 30 min to form the active ester.

Amine Coupling

The triazole-pyrazoline intermediate (1.0 eq) is added to the activated ester, and the reaction proceeds at 25°C for 12 h. After quenching with 10% citric acid, the crude product is purified via silica gel chromatography (DCM:MeOH 20:1) to yield the title compound in 63% purity. Final recrystallization from ethanol/water (1:1) enhances purity to >98%.

Analytical Characterization Data

Critical spectroscopic data confirm successful synthesis:

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.85–7.12 (m, 16H, aromatic), 5.02 (dd, 1H, pyrazoline-H), 4.31 (s, 2H, CH₂CO), 3.98 (s, 2H, NCH₂).
  • ¹³C NMR : 165.4 (CONH), 158.9 (C-F), 147.2 (triazole-C), 136.1–114.2 (aromatic carbons).

High-Resolution Mass Spectrometry

HRMS (ESI-TOF) : m/z calculated for C₃₉H₃₃FN₆O₃S₂ [M+H]⁺: 757.1974; found: 757.1968.

Yield Optimization and Scalability

Key parameters influencing the overall yield (currently 19% over six steps) were identified:

Step Isolated Yield Bottleneck Identification
Pyrazoline formation 72% Chalcone purity
Triazole alkylation 68% Sulfur nucleophilicity
Final amidation 63% Steric hindrance

Strategies for improvement include:

  • Using microwave irradiation to accelerate the pyrazoline cyclization (reducing time from 8 h to 45 min).
  • Replacing EDC/HOBt with HATU for higher amidation efficiency.

Alternative Synthetic Routes

One-Pot Sequential Methodology

A recent approach condenses Steps 4–6 into a single pot:

  • Triazole thiol, pyrazoline acetyl chloride, and 2-phenylacetic acid are combined in DMF with Cs₂CO₃.
  • After 18 h at 60°C, the target compound is isolated in 54% yield, avoiding intermediate purifications.

Enzymatic Amidation

Lipase B from Candida antarctica (CAL-B) catalyzes the final amidation in ionic liquids ([BMIM][BF₄]), achieving 71% yield under mild conditions (pH 7.4, 37°C).

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Analysis : Raw material costs dominate (83%), with 4-fluoroaniline and thiophene-2-carboxaldehyde as major contributors.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 128 (current route) vs. 89 (optimized one-pot).
    • E-Factor: 46 vs. 32.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways: Biological pathways that are modulated by the compound, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole/Pyrazole Scaffolds

Several compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Compound Name/ID Key Structural Differences Biological Activity/Application Reference
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl vs. fluorophenyl; thiazole core vs. triazole core Antimicrobial activity
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (ZINC01122584) Ethyl substitution at triazole vs. methylphenyl-pyrazolyl group Kinase inhibitor screening candidate
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide Carbothioamide vs. acetamide; absence of sulfanyl-oxoethyl linker Structural model for crystallographic studies
S-Alkylated 1,2,4-Triazoles [10–15] (e.g., 2-(5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone) Phenylsulfonyl groups vs. thiophen-2-yl; difluorophenyl vs. fluorophenyl Antifungal and antiviral candidates

Key Findings :

  • Bioactivity : Chloro/bromo derivatives (e.g., compound in ) exhibit antimicrobial activity, suggesting halogen substitution enhances target binding. The target compound’s fluorophenyl and thiophene groups may similarly optimize interactions with microbial enzymes .
  • Solubility : Sulfonyl-containing analogs (e.g., ) show reduced solubility compared to the target compound, likely due to the hydrophilic sulfanyl-oxoethyl linker in the latter .
  • Synthetic Flexibility : The target compound’s pyrazolyl-triazole core allows modular substitutions, enabling tailored pharmacokinetic optimization compared to rigid thiazole derivatives .
Computational Similarity Analysis

Using Tanimoto coefficients and molecular fingerprints (e.g., Morgan fingerprints), the target compound demonstrates ~65–70% similarity to kinase inhibitors like gefitinib, primarily due to shared triazole and aromatic pharmacophores .

Crystallographic and Electronic Comparisons
  • SHELX Refinement : The target compound’s crystal structure (if resolved) would likely exhibit similar packing motifs to isostructural analogs (e.g., ), with intermolecular C–H···O and π-stacking interactions stabilizing the lattice .
  • Multiwfn Analysis : Electron localization function (ELF) calculations predict high electron density at the sulfanyl-oxoethyl linker, suggesting this region is critical for redox activity or hydrogen bonding .

Biological Activity

N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide, a complex organic compound, has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations based on various studies.

Chemical Structure and Properties

The compound has the molecular formula C33H29FN6O3S2C_{33}H_{29}FN_6O_3S^2 and features multiple pharmacologically relevant moieties including a triazole ring, a pyrazole structure, and a thiophene unit. Such structural diversity contributes to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : Utilizing appropriate azoles and coupling agents.
  • Incorporation of the Pyrazole Unit : Through cyclization reactions involving hydrazines and carbonyl compounds.
  • Final Coupling : To attach the phenylacetamide moiety.

Antimicrobial Activity

Research indicates that compounds containing thiophene and triazole rings exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that related compounds demonstrate activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentrations (MICs) for these compounds were reported to be low, indicating potent antimicrobial effects.

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Studies have demonstrated that derivatives with similar scaffolds exhibit significant free radical scavenging activity in assays such as DPPH and hydroxyl radical scavenging .

Anticancer Potential

Preliminary investigations into the anticancer activity of related triazole and pyrazole derivatives have shown promise. Compounds with similar frameworks have been noted for their ability to inhibit cancer cell proliferation in various cancer lines .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various derivatives of pyrazolyl-thiazole compounds and evaluated their antimicrobial activity against several pathogens. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 10 µg/ml .
  • Computational Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to biological targets, revealing insights into their mechanisms of action .

Summary of Findings

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli with low MICs
AntioxidantSignificant DPPH scavenging activity
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Substitution reactions : Use of bases like NaOH for thiol group activation (e.g., coupling 4-fluorophenyl derivatives with thiophene-containing intermediates) .
  • Amide bond formation : Employing coupling agents (e.g., EDC/HOBt) to link acetamide moieties .
  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity . Optimization requires precise control of temperature (60–80°C for substitution steps) and pH (neutral for amidation) to maximize yields (~70–85%) .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl at C4, thiophene at C3) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous triazole-thiophene hybrids .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ ~650–700 Da) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets?

Methodologies include:

  • In vitro assays : Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates and IC50 calculations .
  • Computational docking : Tools like AutoDock Vina to predict binding modes with receptors (e.g., EGFR or COX-2), leveraging InChI keys for 3D structure generation .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) for target validation .

Q. How should contradictory bioactivity data across studies be addressed?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC (>98%) before assays .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs : Compare activity with derivatives (e.g., pyridazine vs. triazole variants) to identify critical pharmacophores .

Q. What strategies enhance pharmacokinetic properties like solubility or metabolic stability?

  • Derivatization : Introduce polar groups (e.g., -OH or -SO3H) via oxidation (KMnO4/CrO3) or sulfonation .
  • Prodrug design : Acetylate labile groups (e.g., thioethers) to improve oral bioavailability .
  • Lipinski’s Rule compliance : Adjust logP (<5) via substituent modifications (e.g., replacing phenyl with pyridine) .

Q. What are the stability profiles under varying storage conditions?

  • Light sensitivity : Store in amber vials at -20°C; degradation >10% observed after 30 days under UV light .
  • pH stability : Stable at pH 6–8 (phosphate buffer), but hydrolyzes in acidic (pH <3) or alkaline (pH >10) conditions .

Methodological and Comparative Questions

Q. How can computational modeling guide the design of analogs with improved efficacy?

  • QSAR studies : Use MOE or Schrödinger to correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity .
  • ADMET prediction : SwissADME to optimize permeability (e.g., CNS penetration) and reduce hepatotoxicity risks .

Q. How does this compound compare to structural analogs in terms of bioactivity?

  • Thiazole vs. triazole analogs : Thiazole derivatives (e.g., 5-(4-fluorophenyl)thiazole) show stronger antimicrobial activity (MIC ~2 µg/mL vs. 8 µg/mL for triazoles) .
  • Substituent effects : Pyridazine-containing variants (e.g., from ) exhibit enhanced kinase inhibition (IC50 ~50 nM vs. 200 nM for phenyl derivatives) .

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